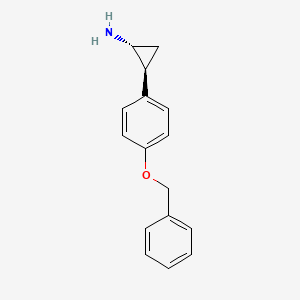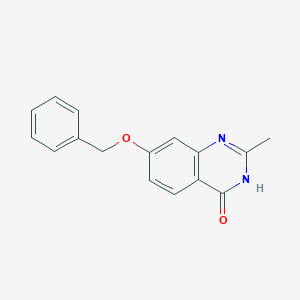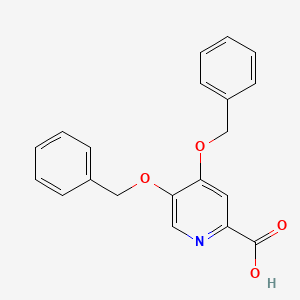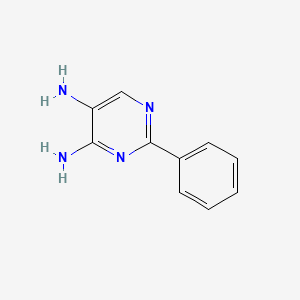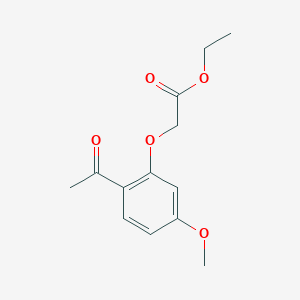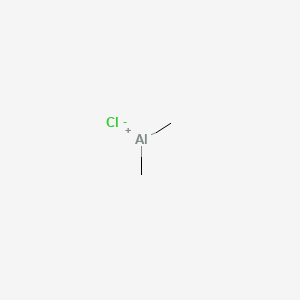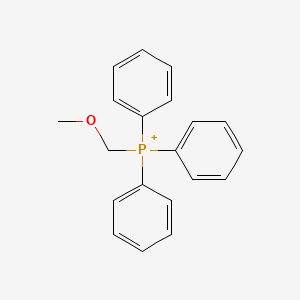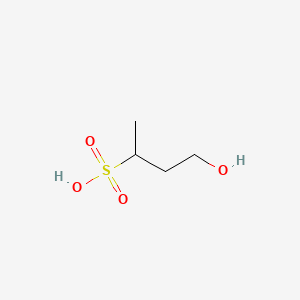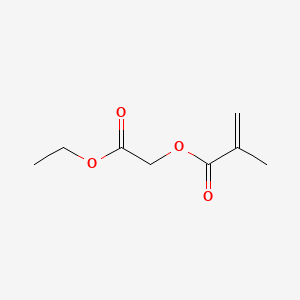![molecular formula C10H10BrNO B8745168 6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine](/img/structure/B8745168.png)
6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine
Descripción general
Descripción
6-Bromo-2,2-dimethyl-2H-pyrano[3,2-b]pyridine is a heterocyclic compound that features a pyrano[3,2-b]pyridine core structure with a bromine atom at the 6th position and two methyl groups at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-aminopyridine in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,2-dimethyl-2H-pyrano[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the pyridine ring or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 6-methoxy-2,2-dimethyl-2H-pyrano[3,2-b]pyridine, while oxidation with potassium permanganate can introduce a hydroxyl group at the 6th position.
Aplicaciones Científicas De Investigación
6-Bromo-2,2-dimethyl-2H-pyrano[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the pyrano[3,2-b]pyridine core structure play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-2H-pyrano[3,2-b]pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-2,2-dimethyl-2H-pyrano[3,2-b]pyridine: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
2,2-Dimethyl-2H-pyrano[3,2-b]quinoline: Contains a quinoline ring instead of a pyridine ring, which may affect its electronic properties and reactivity.
Uniqueness
6-Bromo-2,2-dimethyl-2H-pyrano[3,2-b]pyridine is unique due to the presence of the bromine atom, which can be used as a handle for further functionalization
Propiedades
Fórmula molecular |
C10H10BrNO |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
6-bromo-2,2-dimethylpyrano[3,2-b]pyridine |
InChI |
InChI=1S/C10H10BrNO/c1-10(2)6-5-7-8(13-10)3-4-9(11)12-7/h3-6H,1-2H3 |
Clave InChI |
CNKKSSRLUQVXOB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(O1)C=CC(=N2)Br)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
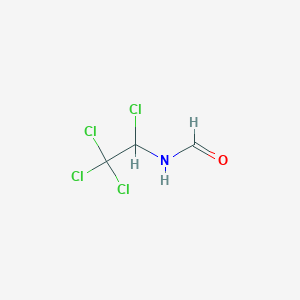
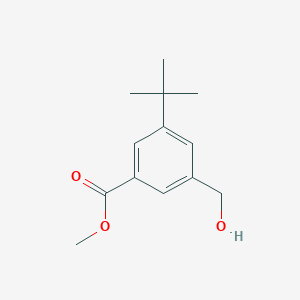
![3-Bromo-n-isopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B8745106.png)
